1-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
Sulfonation: The indole core is reacted with a sulfonyl chloride (e.g., o-toluenesulfonyl chloride) in the presence of a base such as pyridine to introduce the sulfonamide group.
Reaction Conditions: The reaction is usually performed at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the sulfonamide group. Key steps include:
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Formation of the Indole Core:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole nucleus.
Reaction Conditions: Typically, methanesulfonic acid (MsOH) is used as a catalyst, and the reaction is carried out under reflux conditions in methanol.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-Ethyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
- 1-Methyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 1-Ethyl-2-oxo-N-(p-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Comparison:
- Structural Differences: Variations in the alkyl or aryl groups attached to the indole core.
- Biological Activity: Differences in the potency and selectivity towards specific targets.
- Chemical Reactivity: Variations in reactivity due to different substituents.
1-Ethyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-N-(2-methylphenyl)-2-oxobenzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-3-22-17-11-12-18(14-8-6-9-15(19(14)17)20(22)23)26(24,25)21-16-10-5-4-7-13(16)2/h4-12,21H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTKJKQIFQXABH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4C)C=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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